molecular formula C39H59N5O9 B10852056 nocardimicin C

nocardimicin C

Katalognummer: B10852056
Molekulargewicht: 741.9 g/mol
InChI-Schlüssel: ZRSRFOLUVALIAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nocardimicin C is a monocyclic β-lactam antibiotic belonging to the nocardicin family, which is biosynthesized by Nocardia species and related actinomycetes. Structurally, it features a β-lactam ring fused to a peptide-like backbone with variable side chain modifications, including distinct amino acid and sugar moieties that influence its biological activity . This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, by inhibiting penicillin-binding proteins (PBPs) and disrupting cell wall synthesis . Its stability and efficacy are attributed to side chain variations, which reduce susceptibility to β-lactamase degradation compared to earlier nocardicins like nocardicin A .

Eigenschaften

Molekularformel

C39H59N5O9

Molekulargewicht

741.9 g/mol

IUPAC-Name

[2-methyl-1-oxo-1-[(2-oxoazepan-3-yl)amino]tetradecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate

InChI

InChI=1S/C39H59N5O9/c1-4-5-6-7-8-9-10-11-12-23-34(27(2)35(47)41-30-20-15-17-24-40-36(30)48)53-39(50)31(21-16-18-25-44(51)28(3)45)42-37(49)32-26-52-38(43-32)29-19-13-14-22-33(29)46/h13-14,19,22,26-27,30-31,34,46,51H,4-12,15-18,20-21,23-25H2,1-3H3,(H,40,48)(H,41,47)(H,42,49)

InChI-Schlüssel

ZRSRFOLUVALIAN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(C(C)C(=O)NC1CCCCNC1=O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nocardimicin C is typically isolated from the culture broth of Nocardia nova. The preparation involves cultivating the bacterium under specific conditions and then extracting the compound using various chromatographic techniques. The molecular formula of this compound is C₄₄H₆₃N₅O₁₀ .

Analyse Chemischer Reaktionen

Nocardimicin C unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beruht auf seiner Fähigkeit, an Eisen zu binden, das für das Wachstum und den Stoffwechsel von Bakterien essentiell ist. Durch die Bindung von Eisen hemmt this compound das Wachstum von Bakterien. Zu den molekularen Zielstrukturen gehören Eisen-Transportproteine und Enzyme, die am Eisenstoffwechsel beteiligt sind.

Wirkmechanismus

The mechanism of action of nocardimicin C involves its ability to bind to iron, which is essential for bacterial growth and metabolism. By sequestering iron, this compound inhibits the growth of bacteria. The molecular targets include iron transport proteins and enzymes involved in iron metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The nocardicin family comprises structurally related β-lactam antibiotics with varying biological profiles. Below is a detailed comparison of nocardimicin C with its analogs and other β-lactam antibiotics:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Structure Type Spectrum of Activity Unique Features
This compound Monocyclic β-lactam Broad-spectrum (Gram-negative) Side chain length variations enhance stability
Nocardimicin A Monocyclic β-lactam Broad-spectrum (Gram-negative) First identified member; precursor compound
Nocardimicin B Monocyclic β-lactam Gram-positive bacteria Modified sugar composition
Nocardimicin D Monocyclic β-lactam Resistant Gram-negative strains Enhanced enzymatic stability
Nocardimicin F Monocyclic β-lactam Broad-spectrum (Gram-negative) Side chain modifications improve target binding
Vancomycin Glycopeptide Severe Gram-positive infections Targets D-Ala-D-Ala; resistance issues
Tylosin Macrolide Respiratory pathogens Veterinary use; macrolide resistance common

Key Findings:

Structural Differentiation: this compound shares the core β-lactam ring with other nocardicins but differs in side chain length, which correlates with improved stability and reduced enzymatic degradation compared to nocardimicin A . Unlike glycopeptides (e.g., vancomycin) or macrolides (e.g., tylosin), nocardimicins lack cross-resistance mechanisms due to their unique PBP-targeting mechanism .

Biological Activity: this compound’s broad-spectrum activity overlaps with nocardimicin A but shows superior efficacy against β-lactamase-producing strains due to structural resilience . In contrast, nocardimicin D demonstrates enhanced activity against multidrug-resistant (MDR) Gram-negative pathogens, attributed to additional methyl groups in its side chain .

Synthesis and Biosynthesis: this compound is biosynthesized via nonribosomal peptide synthetases (NRPS) in Nocardia species, with fermentation conditions optimized for yield . Synthetic analogs of this compound have been explored to modify its pharmacokinetics, though challenges in stereochemical control persist .

Resistance and Stability: this compound is less prone to hydrolysis by β-lactamases than penicillin derivatives but shares stability limitations with other monocyclic β-lactams like aztreonam .

Q & A

Q. What methodologies are recommended for the structural characterization of nocardimicin C and its analogs?

Answer: Structural elucidation of this compound derivatives relies on advanced spectroscopic techniques. Key methods include:

  • 1D/2D NMR (e.g., ¹H-¹H COSY, HMBC) to resolve connectivity between protons and carbons, particularly for amide protons, aromatic systems, and fatty acid chains .
  • HR-ESI-MS to confirm molecular formulas (e.g., C₄₂H₆₂N₅O₁₀Ga for compound 4a) .
  • Comparative analysis with known nocardimicin frameworks to identify substituents (e.g., Nε-propionyllysine in substructure B) .

Q. How should researchers design isolation protocols for this compound from microbial sources?

Answer:

  • Sample Preparation : Use desert-isolated microbial strains (e.g., Xinjiang desert strains) due to their unique biosynthetic profiles .
  • Chromatography : Employ gradient HPLC with reverse-phase columns to separate analogs based on hydrophobicity. Monitor fractions via LC-MS.
  • Validation : Cross-verify purity using TLC and NMR spectral consistency .

What frameworks are effective for formulating research questions on this compound’s bioactivity?

Answer: Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. Example:

  • Population: Bacterial strains with resistance to conventional antibiotics.
  • Intervention: this compound exposure at varying concentrations.
  • Outcome: MIC (Minimum Inhibitory Concentration) values compared to known antibiotics.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural analysis of nocardimicin analogs?

Answer:

  • Iterative Validation : Re-run NMR experiments under standardized conditions (e.g., solvent, temperature) to confirm chemical shift reproducibility .
  • Cross-Technique Correlation : Compare HMBC/COSY data with X-ray crystallography (if available) or computational modeling (e.g., DFT calculations).
  • Peer Review : Engage collaborators to independently interpret spectral datasets, reducing confirmation bias .

Q. What experimental strategies address discrepancies in reported bioactivity data across studies?

Answer:

  • Standardized Assays : Adopt CLSI (Clinical & Laboratory Standards Institute) guidelines for MIC determination to ensure reproducibility .
  • Control Harmonization : Use reference strains (e.g., Staphylococcus aureus ATCC 25923) in parallel with test samples.
  • Meta-Analysis : Systematically compare bioactivity data across studies, accounting for variables like pH, incubation time, and solvent effects .

Q. How to design experiments investigating this compound’s biosynthesis pathways?

Answer:

  • Gene Cluster Analysis : Use genome mining tools (e.g., antiSMASH) to identify putative biosynthetic gene clusters .
  • Isotope Labeling : Track precursor incorporation (e.g., ¹³C-acetate) via NMR to map metabolic pathways.
  • Knockout Strains : CRISPR-Cas9 deletion of candidate genes to confirm their role in nocardimicin production .

Q. What statistical approaches ensure robustness in dose-response studies of this compound?

Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Uncertainty Quantification : Report 95% confidence intervals for IC₅₀ values and use ANOVA for cross-group comparisons .
  • Power Analysis : Predefine sample sizes to achieve adequate statistical power (e.g., α=0.05, β=0.2) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.